molecular formula C13H16ClNO B2528113 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride CAS No. 1049698-13-6

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride

Cat. No.: B2528113
CAS No.: 1049698-13-6
M. Wt: 237.73
InChI Key: QSZXSGNPUPVCAU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13;/h2-7H,8-9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZXSGNPUPVCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049698-13-6
Record name 2-(4-methoxynaphthalen-1-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxynaphthalene.

    Alkylation: The 4-methoxynaphthalene undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a strong base like sodium hydride (NaH) to form 2-(4-methoxynaphthalen-1-yl)ethane.

    Amination: The resulting product is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amine group, forming 2-(4-methoxynaphthalen-1-yl)ethan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₃H₁₅NO·HCl
  • SMILES : COC₁=CC=C(C₂=CC=CC=C₂₁)CCN.Cl
  • Key Features : A naphthalene ring substituted with a methoxy group at position 4 and an ethylamine side chain, protonated as a hydrochloride salt .

Physicochemical Properties :

  • The naphthalene core contributes to lipophilicity (higher logP than phenyl analogs), while the methoxy group enhances solubility in polar solvents.
  • The hydrochloride salt improves stability and aqueous solubility compared to the free base.

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on aromatic system variations, substituent positions, and functional group modifications.

Positional Isomers on Naphthalene

Compound Name Structure Molecular Formula Key Differences vs. Target Compound
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride Methoxy at position 7 (vs. 4) on naphthalene C₁₃H₁₅NO·HCl Altered electronic distribution; potential differences in receptor binding due to substituent position.
  • Impact : The 7-methoxy isomer may exhibit distinct pharmacokinetics or receptor selectivity due to steric and electronic effects.

Phenylalkylamine Derivatives

Compound Name Structure Molecular Formula Key Differences vs. Target Compound
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) Phenyl ring with 2,5-dimethoxy and 4-methyl substituents C₁₁H₁₇NO₂·HCl Smaller aromatic system; multiple substituents enhance serotonin receptor affinity (e.g., 5-HT₂A).
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine HCl (25T-NBOH) Phenyl with methylthio and methoxy groups C₁₂H₁₈NO₂S·HCl Methylthio group increases lipophilicity; biased agonism reported in serotonin receptors.
  • Impact : Phenylalkylamines often exhibit psychedelic activity, while the naphthalene-based target compound may have altered receptor selectivity or metabolic stability.

Heterocyclic Analogs

Compound Name Structure Molecular Formula Key Differences vs. Target Compound
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl Indole ring with methoxy at position 6 C₁₁H₁₄N₂O·HCl Indole core mimics serotonin; potential serotonergic activity.
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine HCl Imidazothiazole heterocycle C₇H₁₂ClN₃S Nitrogen-rich heterocycle; possible CNS or antimicrobial applications.
  • Impact : Indole derivatives may target serotonin pathways, while imidazothiazoles could exhibit divergent biological activities.

Halogen-Substituted Analogs

Compound Name Structure Molecular Formula Key Differences vs. Target Compound
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl Phenyl with Cl and F substituents C₈H₁₀Cl₂FN Halogens increase lipophilicity and metabolic stability; potential for enhanced blood-brain barrier penetration.
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine HCl Phenyl with Br and CF₃ groups C₉H₁₀BrClF₃N Bulky substituents may hinder receptor binding but improve pharmacokinetics.
  • Impact : Halogenation typically enhances compound stability but may reduce solubility compared to methoxy-substituted analogs.

Key Findings and Trends

Indole derivatives (e.g., ) may mimic endogenous neurotransmitters, offering distinct pharmacological profiles .

Substituent Effects :

  • Methoxy groups enhance solubility and electronic donation, while halogens (Cl, F) or methylthio groups increase lipophilicity and metabolic stability .
  • Substituent position (e.g., 4- vs. 7-methoxy on naphthalene) significantly impacts steric interactions and receptor binding .

Biological Activity :

  • Phenylalkylamines (e.g., 2C-D, 25T-NBOH) are associated with serotonin receptor modulation, suggesting the target compound may share similar pathways but with altered selectivity due to its naphthalene core .

Biological Activity

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride, also known as (R)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}ClN2_2O
  • Molecular Weight : 232.72 g/mol
  • SMILES : COC1=CC=C(C2=CC=CC=C21)CCN
  • InChIKey : UNFMMZNTVQPCHB-UHFFFAOYSA-N

The compound features a methoxy group attached to a naphthalene ring, which enhances its lipophilicity and biological interaction potential.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through enzyme inhibition. It has shown effectiveness against specific kinases involved in cancer progression. The compound's ability to modulate enzyme activity makes it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The amino group in the structure forms hydrogen bonds with active sites on target enzymes, while the hydrophobic naphthyl and methoxy groups enhance binding affinity.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of specific kinases
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was particularly effective against MCF-7 (breast cancer) and LCC6/P-gp (drug-resistant breast cancer) cell lines, indicating its potential as a therapeutic agent in overcoming drug resistance .

Study 2: Enzyme Interaction Analysis

Molecular docking simulations have been employed to predict the binding affinities of this compound with various enzymes. Results indicated a strong binding affinity towards CYP1B1, an enzyme implicated in drug metabolism and cancer progression. The IC50_{50} values obtained were in the low nanomolar range, highlighting the compound's potency as an enzyme inhibitor .

Q & A

Q. Purity Validation :

  • Chromatography : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) and FT-IR (N–H stretch at ~3300 cm1^{-1}) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^13C NMR to confirm substituent positions and amine protonation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ expected for C13_{13}H17_{17}ClNO: calc. 238.0994) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:
As a hydrochloride salt, it is highly soluble in water and polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane).

Q. Solubility Table (Inferred from Analogous Compounds) :

SolventSolubility (mg/mL)Conditions
Water>50RT
Methanol>100RT
DMSO>100RT
Ethyl Acetate<1RT

Q. Experimental Implications :

  • Use aqueous buffers for biological assays.
  • Avoid precipitation in non-polar reaction mixtures by pre-dissolving in DMSO .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer:

Orthogonal Assays : Validate activity using multiple methods (e.g., radioligand binding for receptor affinity vs. functional cAMP assays for downstream effects) .

Structural Analysis : Compare stereochemistry (e.g., via chiral HPLC) to rule out enantiomer-specific effects .

Control Experiments : Use knockout cell lines or competitive antagonists to confirm target specificity .

Q. Example Workflow :

  • Step 1 : Perform dose-response curves in receptor overexpression systems.
  • Step 2 : Cross-validate with enzyme activity assays (e.g., LC-MS for metabolite quantification).
  • Step 3 : Use molecular docking to predict binding modes (e.g., AutoDock Vina) .

Advanced: What strategies assess its potential as a ligand in transition-metal-catalyzed reactions?

Methodological Answer:

Coordination Studies :

  • UV-Vis Spectroscopy : Monitor shifts in absorption spectra upon metal addition (e.g., Cu2+^{2+}, Pd0^{0}) .
  • X-ray Crystallography : Resolve metal-ligand complexes to identify binding motifs .

Catalytic Screening :

  • Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides.
  • Compare turnover frequencies (TOF) with known ligands (e.g., PPh3_3) .

Q. Key Metrics :

  • TOF : >100 h1^{-1} suggests competitive catalytic activity.
  • Leaching Tests : ICP-MS to confirm metal stability .

Advanced: How to evaluate its interactions with neurotransmitter receptors (e.g., serotonin, dopamine)?

Methodological Answer:

Radioligand Binding Assays :

  • Use 3^3H-labeled serotonin/dopamine in transfected HEK293 cells.
  • Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism) .

Functional Assays :

  • Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in neuronal cell lines .

In Vivo Models :

  • Test locomotor activity in zebrafish or rodents (dose range: 1–50 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.